molecular formula C14H10FNO B6371357 5-(5-Cyano-2-fluorophenyl)-2-methylphenol CAS No. 1261985-88-9

5-(5-Cyano-2-fluorophenyl)-2-methylphenol

Cat. No.: B6371357
CAS No.: 1261985-88-9
M. Wt: 227.23 g/mol
InChI Key: UCCWJJMJINEJFL-UHFFFAOYSA-N
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Description

5-(5-Cyano-2-fluorophenyl)-2-methylphenol is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form an aniline derivative. This intermediate is then subjected to diazotization and Sandmeyer reactions to introduce the cyano group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyano-2-fluorophenyl)-2-methylphenol can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-methylphenol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Cyano-2-fluorophenyl)-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-3-(3-hydroxy-4-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-4-11(7-14(9)17)12-6-10(8-16)3-5-13(12)15/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCWJJMJINEJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=CC(=C2)C#N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683804
Record name 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-88-9
Record name 6-Fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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